3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from simple precursors, such as pyridines or bromoaniline derivatives, through processes like nitration, chlorination, N-alkylation, reduction, and condensation. For instance, compounds with bromo and pyridyl groups have been synthesized through methodologies that could be adapted for the target molecule (Wang et al., 2016).
Scientific Research Applications
Precursor for Synthesis of Polyheterocyclic Ring Systems : A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a related compound, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for synthesizing new polyheterocyclic ring systems, highlighting its potential in complex chemical syntheses (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Intermediate for Synthesis of Lipid-like Compounds : Rucins et al. (2020) synthesized and characterized six 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which are intermediates for the synthesis of various lipid-like compounds (Rucins et al., 2020).
Synthesis of Fused Bicyclic N-Allyl-Aziridines : A 2004 study by Cardillo et al. described a practical synthesis of 3-bromo-5,6-dihydropyridin-2-ones from β,γ-unsaturated α-bromo-ketenes and imines, leading to fused bicyclic N-allyl-aziridines (Cardillo et al., 2004).
Synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one : Wang et al. (2016) synthesized this compound from pyridin-4-ol and 4-bromo-2-fluoroaniline, providing insights into the synthetic versatility of similar dihydropyridinones (Wang et al., 2016).
Formation of Novel Compounds : Ondrus, Pasutto, Knaus, and Giam (1978) explored the reactions of 2-n-butyl(phenyl)-1,2-dihydropyridines with isocyanates, pyridyl esters, and diethyl chlorophosphate, leading to the formation of novel compounds (Ondrus et al., 1978).
Potential Pharmaceutical Applications : Novel 5-bromopyrimidine derivatives were selectively synthesized in high yields by Jin Wusong (2011), demonstrating potential pharmaceutical applications (Jin Wusong, 2011).
Cycloadduct Formation with Substituted Phenyl Isocyanates : Hisano et al. (1979) studied the cycloaddition of substituted phenyl isocyanates to 3,5-dimethyl and 3,5-dibromopyridine N-oxides, yielding 2,3-dihydropyridine derivatives (Hisano et al., 1979).
Safety And Hazards
properties
IUPAC Name |
3-bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESXDVCGLBTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624698 | |
Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | |
CAS RN |
381248-06-2 | |
Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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